Boiling Point Differentiates N,N-Diethylpentylamine from Shorter-Chain Analogs
N,N-diethylpentylamine exhibits a boiling point of 156.5°C . This is substantially higher than triethylamine (89.5°C) [1] and N,N-diethylbutylamine (141.0°C) , but lower than N,N-diethylhexylamine (179.5°C) .
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 156.5°C |
| Comparator Or Baseline | Triethylamine: 89.5°C; N,N-diethylbutylamine: 141.0°C; N,N-diethylhexylamine: 179.5°C |
| Quantified Difference | 67°C higher than TEA; 15.5°C higher than butyl analog; 23°C lower than hexyl analog |
| Conditions | Atmospheric pressure (760 mmHg) |
Why This Matters
The 67°C higher boiling point compared to triethylamine allows for higher reaction temperatures and easier separation from low-boiling reaction components, directly impacting process design and solvent recovery economics.
- [1] PubChem. Triethylamine (Compound Summary). National Center for Biotechnology Information. View Source
